Thioformamide is an organic compound with the chemical formula . It is a thioamide, which means it contains a sulfur atom bonded to a carbon atom that is also attached to a nitrogen atom. Thioformamide is characterized by its distinct properties, including its ability to participate in various
Thioformamide is a toxic compound and should be handled with care. Here are some key safety points:
Thioformamide's unique sulfur-containing structure allows it to participate in specific reactions that are not possible with its nitrogen or oxygen counterparts, making it valuable in synthetic chemistry and biological applications .
Thioformamide exhibits biological activity that has been explored in various studies. It has been noted for its potential antimicrobial properties, particularly against certain bacterial strains. Additionally, thioformamides have been investigated for their role in biological systems as intermediates in the synthesis of bioactive compounds. The specific mechanisms of action and efficacy may vary based on structural modifications and the presence of substituents on the thioformamide backbone .
Thioformamide can be synthesized through several methods:
Thioformamide finds applications in various fields:
Interaction studies involving thioformamide have focused on its reactivity with various nucleophiles and electrophiles. These studies help elucidate how thioformamide can serve as a precursor in the synthesis of more complex molecules. The formation of thioiminium salts from thioformamides during reactions with organolithium reagents has been particularly noted, providing insights into its reactivity patterns .
Thioformamide shares similarities with several other compounds, particularly within the class of thioamides. Here is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Features | |||||||||||||||||||||||||||||
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Formamide | Lacks sulfur; primarily used in peptide synthesis. | ||||||||||||||||||||||||||||||
Acetamide | Similar structure; used extensively in organic synthesis but lacks sulfur functionality. | ||||||||||||||||||||||||||||||
Thiourea | Contains two amino groups; used as a reagent in various
Tautomerism and Conformational InterconversionThioamide-Thiolimine Equilibria in Cryogenic MatricesThioformamide (HC(S)NH₂) exists predominantly in its thioamide tautomeric form (1) under equilibrium conditions, stabilized by approximately 8 kcal mol⁻¹ over its thiolimine tautomer (2, methanimidothioic acid) at cryogenic temperatures [1]. Matrix isolation experiments in argon (Ar) and dinitrogen (N₂) at 3–20 K, coupled with single-crystal X-ray diffraction, confirm the thioamide structure as the ground state. The thiolimine form, though thermodynamically disfavored, becomes accessible through UV-induced photochemical pathways [1]. Four distinct conformers of thiolimine (2 cc, 2 tt, 2 ct, 2 tc) have been identified via infrared (IR) spectroscopy and anharmonic density functional theory (DFT) calculations. These conformers arise from rotations about the C–S bond and inversions of the C=N–H angle, with energy differences of less than 1 kcal mol⁻¹ between them [1]. The 2 cc and 2 tt conformers dominate in Ar matrices, while 2 ct and 2 tc are minor contributors. Notably, the relative populations of these conformers depend on the wavelength of UV irradiation, as demonstrated by Lapinski et al. in analogous studies on thioacetamide [1]. UV-Induced Photochemical Interconversion PathwaysThe photoconversion efficiency correlates with the UV wavelength: irradiation at 260 nm preferentially generates 2 cc and 2 tt, whereas shorter wavelengths (225 nm) promote 2 ct and 2 tc. This wavelength-dependent selectivity is attributed to variations in the excited-state potential energy surfaces of the conformers [1]. Post-irradiation, the thiolimine tautomers remain metastable in matrices, with no spontaneous reversion to thioformamide observed over days—a stark contrast to the behavior of thiourea, which exhibits reversible tautomerization via quantum tunneling [1]. Quantum Mechanical Tunneling EffectsTunneling Half-Lives in Conformational IsomerizationQuantum mechanical tunneling (QMT) governs the interconversion between thiolimine conformers at cryogenic temperatures. Experimental and computational studies reveal that the 2 tt → 2 ct isomerization occurs with a half-life of 30–45 minutes at 3 K, despite an activation barrier of 3.7 kcal mol⁻¹ [1]. Canonical variational theory with small-curvature tunneling (CVT/SCT) calculations predict a tunneling half-life of 8.2 seconds for this reaction, necessitating a scaling factor of 219.5 to reconcile theory with experimental observations [1].
The absence of observable 2 cc → 2 tc tunneling (predicted half-life: 6.2 days) underscores the sensitivity of QMT to molecular geometry and matrix effects [1]. Temperature-Dependent Reaction KineticsThiolimine conformer interconversions exhibit negligible temperature dependence between 3 K and 20 K, confirming their tunneling-driven nature [1]. This contrasts with thermally activated processes, which would show Arrhenius-like behavior. The persistence of 2 tt → 2 ct tunneling at 20 K—a temperature where thermal energy (~0.5 kcal mol⁻¹) is insufficient to surmount the 3.7 kcal mol⁻¹ barrier—further validates the QMT mechanism [1]. Comparative studies of thioformamide, selenoformamide, and telluroformamide reveal a trend: heavier chalcogens reduce tunneling barriers, accelerating QMT. For example, selenourea exhibits a tunneling half-life of 16 hours at 10 K, whereas thioformamide’s half-life is orders of magnitude shorter [1]. This trend aligns with the increased polarizability and reduced bond stiffness associated with heavier atoms [1]. The formation of thioamide bonds from simple precursors represents a fundamental process in prebiotic chemistry. Thioformamide, the simplest thioamide-containing molecule, exemplifies the pathways through which these crucial intermediates can be synthesized under early Earth conditions [1] [2]. Thiol-Catalyzed Nitrile Hydrolysis PathwaysThe thiol-catalyzed formation of thioamide bonds from nitriles represents a novel mechanism that operates efficiently under prebiotic conditions. This pathway involves a series of nucleophilic substitution reactions that proceed through distinct intermediates [1]. The mechanism begins with the catalytic thiol attacking the nitrile carbon, which reduces the triple bond to form a thioimidate intermediate. The nucleophilic nature of the thiol allows it to interact with the electrophilic carbon of the nitrile group, creating a covalent bond while simultaneously activating the nitrile for further transformation [1]. Following the initial attack, bisulfide acts as a nucleophile and attacks the carbonyl carbon of the thioimidate intermediate, yielding a tetrahedral intermediate. This step is crucial as it involves the incorporation of sulfide into the molecular framework, establishing the sulfur-carbon bond that characterizes thioamides [1]. The tetrahedral intermediate then undergoes collapse to reform the carbon-nitrogen double bond as the thiol catalyst is released. This process generates a thiolimine intermediate, which subsequently tautomerizes to form the more thermodynamically stable thioformamide [1]. The tautomerization process is significant because it represents the conversion from a higher energy form to a lower energy, more stable configuration [3]. Experimental evidence demonstrates that alkyl thiols such as methanethiol and ethanethiol effectively catalyze this reaction under conditions relevant to early Earth. The kinetic rate constant for thiol-catalyzed formation of thioformamide has been determined to be approximately 5.8 × 10⁻⁴ L mol⁻¹ s⁻¹ at 25°C [1]. This rate is significantly higher than the hydrolysis rate of thioformamide (2.7 × 10⁻⁶ s⁻¹), suggesting that thioformamide would accumulate under prebiotic conditions [1]. The efficiency of this mechanism is demonstrated by the ability to achieve 33% yield of thioformamide from hydrogen cyanide under mild conditions (pH 7, room temperature). This high yield under moderate conditions suggests that the thiol-catalyzed pathway could have operated effectively in various prebiotic environments [1]. Sulfide-Mediated Cyanide Activation ProcessesSulfide-mediated activation of cyanide represents another significant pathway for thioamide bond formation in prebiotic chemistry. This mechanism operates through the direct interaction of sulfide species with cyanide under specific environmental conditions [4]. The reaction between cyanide and polysulfide species demonstrates mixed-order kinetics, with the reaction order decreasing from 1.91 to 1.18 as pH increases from 8.2 to 12.0. This pH dependence reflects the changing speciation of both cyanide and sulfide species under varying alkaline conditions [4]. The mechanism involves the initial formation of polysulfide species through the oxidation of sulfide in the presence of oxygen. The polysulfide then reacts with cyanide to form thiocyanate through a redox process where the polysulfide-sulfur atom is reduced from oxidation state 0 to -1, while the cyanide-carbon atom is oxidized from oxidation state +2 to +3 [4]. The rate of reaction between cyanide and polysulfide is approximately three orders of magnitude faster than the reaction between cyanide and thiosulfate, depending on pH conditions. This significant rate difference suggests that polysulfide-mediated pathways would dominate in environments containing both species [4]. Experimental studies have shown that the specific rate constant for the cyanide-polysulfide reaction decreases from 1.15 to 0.09 over the pH range from 8.2 to 12.0, indicating that the reaction is most efficient under mildly alkaline conditions [4]. The sulfide-mediated activation process is enhanced by the presence of catalytic agents. Coal char fines have been shown to catalyze the reaction, while high concentrations of ammonia exhibit inhibitory effects. These observations suggest that mineral surfaces and organic matter could have influenced the efficiency of sulfide-mediated cyanide activation on early Earth [4]. Thermodynamics of Hydrolysis and StabilityThe thermodynamic properties of thioformamide hydrolysis provide crucial insights into its potential role as an energy currency in prebiotic systems. Understanding these properties is essential for evaluating the stability and utility of thioamide bonds under early Earth conditions [1]. Gibbs Free Energy Comparisons with Pyrophosphate BondsThe hydrolysis of thioformamide to formamide releases a substantial amount of free energy, making it comparable to other high-energy bonds that serve as energy currencies in biological systems [1]. Density functional theory calculations reveal that the hydrolysis of thioformamide to formamide has a Gibbs energy of reaction (ΔGr°) of approximately -27.35 kJ mol⁻¹ [1]. This value places thioformamide in the same energetic range as other important energy-storing compounds in prebiotic chemistry.
The comparison with pyrophosphate bonds is particularly significant because pyrophosphate is widely recognized as a fundamental energy currency in prebiotic systems. The hydrolysis of pyrophosphate releases approximately -19 kJ mol⁻¹, which is notably less than the energy released by thioformamide hydrolysis [1]. This energetic advantage of thioformamide suggests that thioamide bonds could have served as more efficient energy storage mechanisms than pyrophosphate bonds in early metabolic systems. The higher energy content would have provided greater driving force for endergonic reactions, potentially enabling more complex chemical transformations [1]. The thermodynamic favorability of thioformamide hydrolysis also extends across a wide range of concentration conditions. Calculations demonstrate that the hydrolysis reaction proceeds spontaneously under various formamide and thioformamide concentrations that are plausible for prebiotic environments [1]. Hydrolysis Resistance in Prebiotic SimulationsThe kinetic stability of thioformamide under prebiotic conditions is crucial for understanding its potential accumulation and utilization in early metabolic networks [1]. The hydrolysis rate constant for thioformamide conversion to formamide has been determined to be 2.7 × 10⁻⁶ s⁻¹ at 25°C, corresponding to a half-life of approximately 3 days [1]. This relatively slow hydrolysis rate provides sufficient time for thioformamide to participate in various prebiotic reactions before being consumed by hydrolysis. The comparison between formation and hydrolysis kinetics reveals a significant imbalance that favors accumulation. The formation rate constant (5.8 × 10⁻⁴ L mol⁻¹ s⁻¹) exceeds the hydrolysis rate constant by several orders of magnitude, indicating that thioformamide would accumulate to substantial concentrations in environments where precursors are available [1]. Experimental evidence from prebiotic simulations demonstrates that thioformamide can be readily formed in spark discharge experiments containing hydrogen cyanide, sulfide, and methanethiol. Both mildly reducing (H₂-N₂-¹³CO₂) and neutral (N₂-¹³CO₂) atmospheres support thioformamide formation when appropriate catalysts are present [1]. The stability of thioformamide in aqueous solution under various pH conditions has been evaluated. The compound remains stable across a pH range from 7 to 11, with formation occurring efficiently at both 4°C and room temperature [1]. This pH tolerance suggests that thioformamide could have accumulated in diverse aqueous environments on early Earth. The resistance to hydrolysis is further enhanced by the thermodynamic stability of the thioamide bond relative to its hydrolysis products. While the hydrolysis to formamide is thermodynamically favorable (ΔGr° = -27.35 kJ mol⁻¹), the hydrolysis to thioformic acid is thermodynamically unfavorable (ΔGr° = +23.59 kJ mol⁻¹) [1]. This selectivity ensures that the primary hydrolysis pathway produces formamide rather than thioformic acid. The hydrolysis resistance of thioformamide also depends on environmental factors such as temperature and ionic strength. Under the moderate temperatures and ionic conditions expected in prebiotic environments, thioformamide would have sufficient kinetic stability to serve as an energy storage compound while remaining accessible for utilization in metabolic processes [1]. XLogP3 -0.2
Melting Point
26.5 °C
UNII
G525TLN0E7
Other CAS
115-08-2
Wikipedia
Thioformamide
Dates
Last modified: 08-15-2023
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